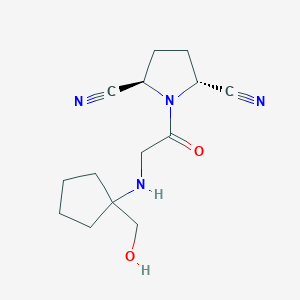
(2-Benzothiazolylthio)Fluoro-Acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzothiazolylthio)Fluoro-Acetonitrile is a chemical compound that features a benzothiazole ring fused with a thioether and a fluoro-acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzothiazolylthio)Fluoro-Acetonitrile typically involves the condensation of 2-aminobenzenethiol with fluoroacetonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Benzothiazolylthio)Fluoro-Acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Benzothiazolylthio)Fluoro-Acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (2-Benzothiazolylthio)Fluoro-Acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzothiazoleacetonitrile: Similar structure but lacks the fluoro group.
2-Aminobenzothiazole: Contains an amino group instead of the thioether and fluoro-acetonitrile groups.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
(2-Benzothiazolylthio)Fluoro-Acetonitrile is unique due to the presence of both the fluoro and thioether groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H5FN2S2 |
|---|---|
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-2-fluoroacetonitrile |
InChI |
InChI=1S/C9H5FN2S2/c10-8(5-11)14-9-12-6-3-1-2-4-7(6)13-9/h1-4,8H |
Clé InChI |
HCSRHRKRXYYTQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SC(C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)

![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)




![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)


![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)

